molecular formula C12H18BNO4 B1453885 2-Methoxy-5-(morpholinomethyl)phenylboronic acid CAS No. 1334321-26-4

2-Methoxy-5-(morpholinomethyl)phenylboronic acid

Cat. No. B1453885
M. Wt: 251.09 g/mol
InChI Key: PBBRXVQPCDQGJN-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(morpholinomethyl)phenylboronic acid” is a chemical compound with the molecular formula C12H18BNO4 . It has a molecular weight of 251.09 and is a solid at room temperature . The compound is stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18BNO4/c1-17-12-3-2-10 (8-11 (12)13 (15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 . This code provides a specific text string representation for the compound’s molecular structure.


Chemical Reactions Analysis

As mentioned earlier, boronic acids like this compound are often used in Suzuki–Miyaura coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 251.09 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Novel Chemical Reactions

Research has explored the unique reactivity of compounds similar to 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, demonstrating novel chemical transformations. For instance, 2-Benzyl-5-methoxy-1,4-benzoquinones react with morpholine to yield specific hydroquinone derivatives. Additionally, a novel amination reaction at the β-carbon atom of the alkyl group has been observed, forming morpholino-3-phenylbenzofurans (L. Jurd, 1978).

Supramolecular Assemblies

Phenylboronic acids, including derivatives like 2-Methoxy-5-(morpholinomethyl)phenylboronic acid, are instrumental in the design and synthesis of supramolecular assemblies. These compounds participate in the formation of complexes through O–H⋯N hydrogen bonds and C–H⋯O hydrogen bonding dimers, contributing to the development of materials with potential applications in sensing, catalysis, and drug delivery (V. Pedireddi & N. Seethalekshmi, 2004).

Anticancer Research

The antiproliferative potential of phenylboronic acid derivatives against cancer cell lines highlights their significance in experimental oncology. Certain derivatives exhibit strong cell cycle arrest induction and caspase-3 activation in ovarian cancer cell lines, pointing towards their application as anticancer agents. This research underscores the therapeutic potential of phenylboronic acid compounds in developing novel treatments for cancer (Mateusz Psurski et al., 2018).

Catalysis and Chemical Synthesis

Phenylboronic acid derivatives are utilized in catalytic processes and the synthesis of complex molecules. They serve as intermediates in the synthesis of various pharmacologically active compounds, demonstrating their versatility and importance in drug development and chemical synthesis (Bo Jin et al., 2005).

Safety And Hazards

This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[2-methoxy-5-(morpholin-4-ylmethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c1-17-12-3-2-10(8-11(12)13(15)16)9-14-4-6-18-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBRXVQPCDQGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CN2CCOCC2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301191576
Record name Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(morpholinomethyl)phenylboronic acid

CAS RN

1334321-26-4
Record name Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334321-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-methoxy-5-(4-morpholinylmethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301191576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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